Ethyl 2,6-difluoro-4-hydroxybenzoate
Description
Ethyl 2,6-difluoro-4-hydroxybenzoate (hypothetical structure inferred from analogs) is an aromatic ester featuring a hydroxy group at the para position and fluorine atoms at the ortho positions (2,6-positions) of the benzene ring. Its molecular formula is presumed to be C₉H₈F₂O₃, with a molecular weight of approximately 202.16 g/mol. The ethyl ester group enhances lipophilicity compared to methyl analogs, while the hydroxyl and fluorine substituents influence electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
ethyl 2,6-difluoro-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRGAGDEMXFXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673270 | |
| Record name | Ethyl 2,6-difluoro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796080-93-8 | |
| Record name | Ethyl 2,6-difluoro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,6-difluoro-4-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2,6-difluoro-4-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-difluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 2,6-difluoro-4-hydroxybenzoic acid.
Reduction: Formation of ethyl 2,6-difluoro-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,6-difluoro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2,6-difluoro-4-hydroxybenzoate exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the fluorine atoms can enhance the compound’s stability and bioavailability by affecting its electronic properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
- Molecular Formula : C₈H₆F₂O₃ (Methyl) vs. C₉H₈F₂O₃ (Ethyl)
- Molecular Weight : 188.13 g/mol (Methyl) vs. ~202.16 g/mol (Ethyl).
- Functional Groups : Both share a hydroxyl group at the 4-position and fluorine atoms at 2,6-positions. The methyl ester in the analog reduces steric bulk compared to the ethyl group.
- Storage : Methyl analog is stored at room temperature in dry conditions , likely similar to the ethyl variant.
Reactivity and Hazards
- Hazard Profile : The methyl analog has hazard statements H302 (harmful if swallowed) , H315 (skin irritation) , and H319 (eye irritation) . The ethyl variant may exhibit comparable hazards due to structural similarity.
- Acidity : The hydroxyl group in both compounds likely confers mild acidity (pKa ~8–10), influencing solubility in basic aqueous solutions.
Comparison with Ethyl 4-Amino-2,6-Difluorobenzoate
Key Differences
- Substituents: Ethyl 4-amino-2,6-difluorobenzoate replaces the hydroxyl group with an amino group (-NH₂), altering electronic and reactivity profiles .
- Molecular Formula: C₉H₉F₂NO₂ (Amino variant) vs. C₉H₈F₂O₃ (Hydroxy variant).
- Molecular Weight: 201.17 g/mol (Amino) vs. ~202.16 g/mol (Hydroxy).
Functional Implications
- Reactivity: The amino group increases nucleophilicity, making the compound suitable for coupling reactions (e.g., amide formation). In contrast, the hydroxyl group in the target compound may participate in hydrogen bonding or ester hydrolysis.
- Applications: The amino derivative is likely used in synthesizing fluorinated anilines or heterocycles , while the hydroxy variant could serve as a phenolic intermediate.
Data Table: Comparative Properties
Research Findings and Implications
- Electronic Effects : Fluorine atoms withdraw electron density, stabilizing the aromatic ring and directing electrophilic substitution to the para position. This effect is consistent across all three compounds .
- Solubility: The ethyl ester in the target compound may enhance solubility in non-polar solvents compared to the methyl analog. The amino variant’s solubility profile would differ due to polar -NH₂ interactions .
- Synthetic Utility : The hydroxyl group in the target compound offers a site for derivatization (e.g., etherification), while the methyl analog’s smaller ester group may favor crystallinity in solid-state applications .
Biological Activity
Ethyl 2,6-difluoro-4-hydroxybenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include fluorine substitutions and a hydroxyl group. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H8F2O3
- Molecular Weight : 204.15 g/mol
The compound features a benzoate structure with two fluorine atoms at the 2 and 6 positions and a hydroxyl group at the 4 position. This configuration is believed to enhance its biological activity through increased binding affinity to biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Studies demonstrate that it can reduce the production of pro-inflammatory cytokines in cell cultures. For example, it significantly decreased interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages.
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. In vitro assays using human cancer cell lines indicate that the compound can induce apoptosis (programmed cell death) in colorectal cancer cells. The IC50 values for these effects were found to be approximately 15 µM.
The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors within cells. The presence of fluorine atoms enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. This compound may modulate signaling pathways involved in inflammation and cell proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics.
- Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory claims.
- Cancer Research : A recent publication in Cancer Letters reported that treatment with this compound led to reduced tumor growth in xenograft models of colorectal cancer, indicating its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
